

(+)-Intermedine natural sources and plant distribution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B7855035

[Get Quote](#)

An In-depth Technical Guide to the Natural Sources and Plant Distribution of **(+)-Intermedine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species worldwide. PAs are a large group of heterocyclic secondary metabolites known for their potential toxicity, particularly hepatotoxicity, as well as a range of pharmacological activities. Due to its biological significance, understanding the natural sources, distribution, and methods for isolation and quantification of **(+)-Intermedine** is crucial for researchers in pharmacognosy, toxicology, and drug development. This technical guide provides a comprehensive overview of **(+)-Intermedine**, including its plant sources, quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflow.

Plant Distribution and Natural Sources of (+)-Intermedine

(+)-Intermedine is primarily found in plants belonging to the families Boraginaceae, Asteraceae, and Fabaceae. It often co-occurs with its stereoisomer, lycopsamine, and their respective N-oxides. The concentration of these alkaloids can vary significantly depending on the plant species, part of the plant, geographical location, and growing conditions.

Table 1: Quantitative Data of **(+)-Intermedine** and Related Pyrrolizidine Alkaloids in Various Plant Sources

Plant		(+)- Intermediate Content (μ g/g dry weight)	Related PAs		
Species (Family)	Plant Part		Content (μ g/g dry weight)	Analytical Method	Reference(s))
<i>Symphytum officinale</i> (Comfrey) (Boraginaceae)	Roots	280 - 12,400	Lycopsamine: 800 - 15,000; Total PAs: 1380 - 8320	LC-MS/MS	[1][2]
Leaves		160 - 6,600	Lycopsamine: 180 - 3,400; Total PAs: 15 - 55	LC-MS/MS	[1][2]
<i>Arnebia guttata</i> (Boraginaceae)	Not specified	Present (part of total PAs)	Total PAs: 341.56 - 519.51 (Intermediate N-oxide is a major component)	UHPLC- MS/MS	[3][4]
<i>Lithospermu m erythrorhizon</i> (Boraginaceae)	Not specified	Present (part of total PAs)	Total PAs: 71.16 - 515.73	UHPLC- MS/MS	[3][4]
<i>Arnebia euchroma</i> (Boraginaceae)	Not specified	Present (part of total PAs)	Total PAs: 23.35 - 207.13	UHPLC- MS/MS	[3][4]
<i>Eupatorium fortunei</i> (Asteraceae)	Herbs	Present (part of total PAs)	Total PAs: 0.18 - 61.81 (Intermediate N-oxide and	LC-MS/MS	[5][6][7]

			Lycopsamine N-oxide are abundant)			
Amsinckia menziesii (Boraginaceae) e)	Whole plant	Present	Lycopsamine and 7- acetyllycosa mine also present	Mass spectrometry and NMR	[8][9][10][11]	
Amsinckia intermedia (Boraginaceae) e)	Whole plant	Present	Lycopsamine and their acetyl derivatives also present; Total PAs can be up to 2% of dry weight	Not specified	[12]	
Artemisia capillaris (Asteraceae)	Whole plant	Present (major PA)	Lycopsamine also present as a major PA	Not specified	[13]	

Experimental Protocols

The accurate quantification of **(+)-Intermedine** from plant matrices requires robust and sensitive analytical methods. The most common approach involves extraction followed by purification and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Extraction and Purification of Pyrrolizidine Alkaloids

This protocol is a generalized procedure based on common methodologies for PA analysis.[\[14\]](#) [\[15\]](#)[\[16\]](#)

a. Sample Preparation:

- Grind and homogenize dried plant material to a fine powder.

- Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

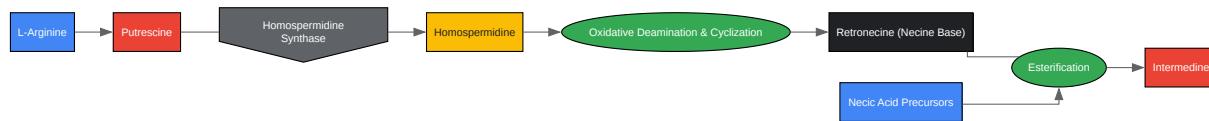
b. Extraction:

- Add 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water) to the sample.
- Sonicate the mixture for 15-30 minutes at room temperature.
- Centrifuge the sample at approximately 4000 x g for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the acidic solution, and the supernatants combined.

c. Solid-Phase Extraction (SPE) Clean-up:

- Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
- Load an aliquot of the acidic extract onto the conditioned cartridge.
- Wash the cartridge with water and then methanol to remove interfering non-basic compounds.
- Elute the PAs from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia in methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Method for Quantification

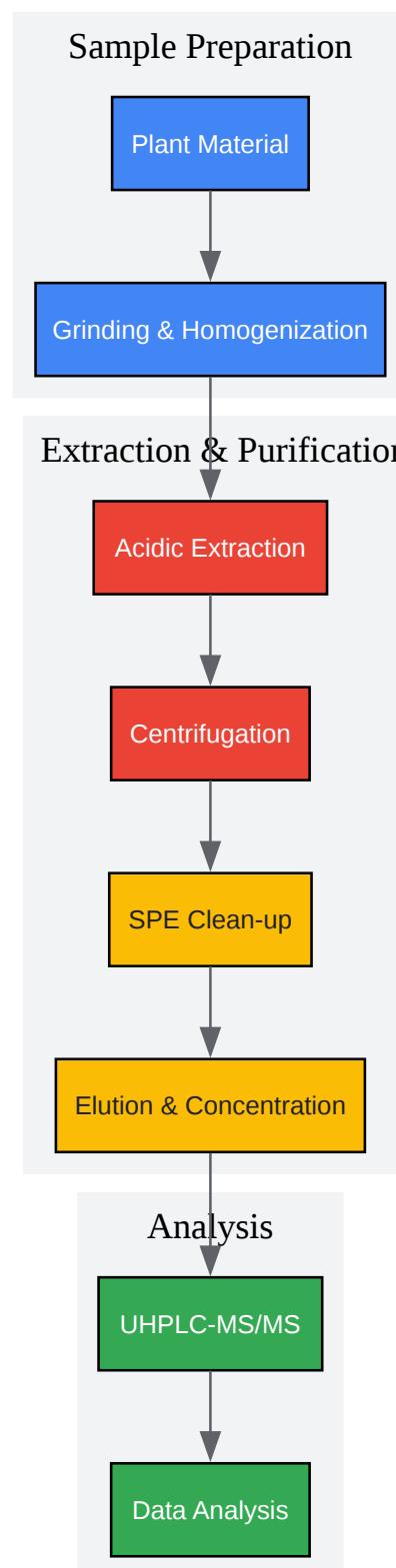

This method is designed for the sensitive and selective quantification of **(+)-Intermedine** and its isomers.[\[3\]](#)[\[14\]](#)

- Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 μ m) is commonly used.
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 3-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for **(+)-Intermedine** (e.g., m/z 300.2 → 138.1, 120.1).

Visualizations

Biosynthetic Pathway of Pyrrolizidine Alkaloids (Necine Base Formation)

The biosynthesis of the necine base of pyrrolizidine alkaloids, such as the retronecine core of **(+)-Intermedine**, starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key step catalyzed by homospermidine synthase.^{[17][18][19][20][21][22][23][24][25]} Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system.



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **(+)-Intermedine**, highlighting the formation of the necine base.

Experimental Workflow for **(+)-Intermedine** Analysis

The following diagram illustrates the typical workflow for the extraction and quantification of **(+)-Intermedine** from a plant sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **(+)-Intermedine** from plant materials.

Conclusion

(+)-Intermedine is a significant pyrrolizidine alkaloid with a wide distribution in the plant kingdom, particularly within the Boraginaceae and Asteraceae families. Its presence, often alongside its stereoisomer lycopsamine, necessitates the use of high-resolution analytical techniques for accurate quantification. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify **(+)-Intermedine** from various plant sources. A thorough understanding of its natural occurrence and analytical chemistry is fundamental for future research into its toxicological and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of pyrrolizidine alkaloids in Eupatorium fortunei Turcz. and their in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. cowdvm.com [cowdvm.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolizidine alkaloid-containing toxic plants (Senecio, Crotalaria, Cynoglossum, Amsinckia, Heliotropium, and Echium spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]
- 13. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine [mdpi.com]
- 14. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 15. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Pyrrolizidine alkaloid biosynthesis. Incorporation of 14C-labelled precursors into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. Pyrrolizidine alkaloid biosynthesis. Incorporation of 14C-labelled precursors into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [(+)-Intermedine natural sources and plant distribution]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7855035#intermedine-natural-sources-and-plant-distribution>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com